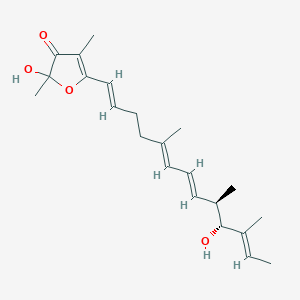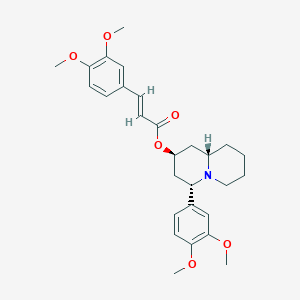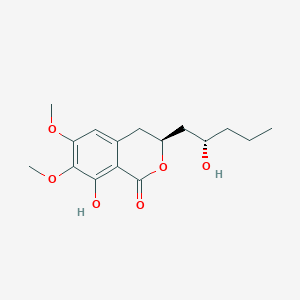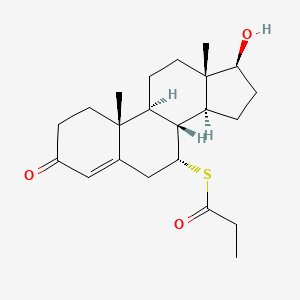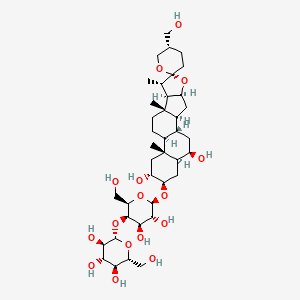
Atroviolaceoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atroviolaceoside is a natural product found in Allium atroviolaceum with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemical Properties and Potential Therapeutic Uses
Atroviolaceoside, a compound isolated from Allium atroviolaceum, has been a subject of interest in scientific research due to its unique properties. A study by Zolfaghari et al. (2006) identified a new sapogenin named atroviolacegenin and its diglycoside derivative, atroviolaceoside. These compounds, especially atroviolaceoside, possess a hydroxyl group at C-27, a rarity among sapogenins and saponins. The research highlighted that atroviolacegenin and atroviolaceoside, despite their unique structure, did not exhibit antispasmodic activity, contrasting with other compounds from related species like Tropea red onion bulbs (Zolfaghari et al., 2006).
Anti-Cancer Potential
Another significant area of research involving atroviolaceoside is its potential application in cancer treatment. Khazaei et al. (2017) conducted a study on the methanolic extract from the A.atroviolaceum flower, which contains atroviolaceoside. Their findings revealed marked anticancer activity on HeLa human cervix carcinoma cells. The extract induced apoptosis, confirmed by cell cycle arrest, DNA fragmentation, and activation of specific apoptosis pathways. Furthermore, the study observed a down-regulation of the antiapoptotic Bcl-2 gene and activation of caspase-9 and -3, suggesting the involvement of the mitochondrial pathway in the apoptosis signal pathway. This indicates that atroviolaceoside might have therapeutic potential against cervix carcinoma (Khazaei et al., 2017).
Eigenschaften
Produktname |
Atroviolaceoside |
|---|---|
Molekularformel |
C39H64O16 |
Molekulargewicht |
788.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-15,19-dihydroxy-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O16/c1-16-28-25(55-39(16)7-4-17(12-40)15-50-39)9-20-18-8-22(43)21-10-24(23(44)11-38(21,3)19(18)5-6-37(20,28)2)51-35-33(49)31(47)34(27(14-42)53-35)54-36-32(48)30(46)29(45)26(13-41)52-36/h16-36,40-49H,4-15H2,1-3H3/t16-,17-,18+,19-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,31+,32+,33+,34-,35+,36-,37-,38+,39+/m0/s1 |
InChI-Schlüssel |
UPXMNFSCVVTVFO-IZISHBDUSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CC[C@H](CO8)CO |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCC(CO8)CO |
Synonyme |
atroviolaceoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



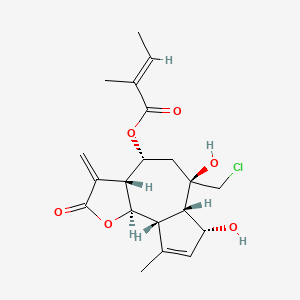
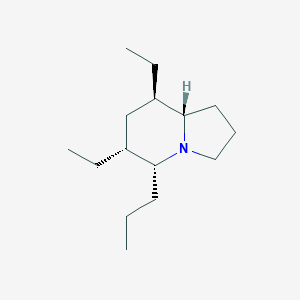
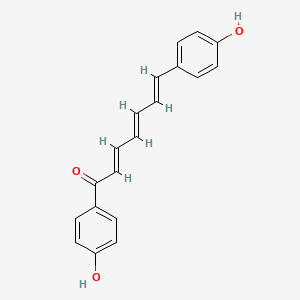
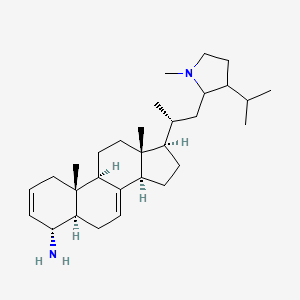
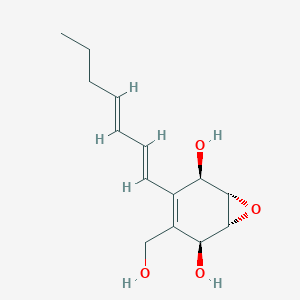
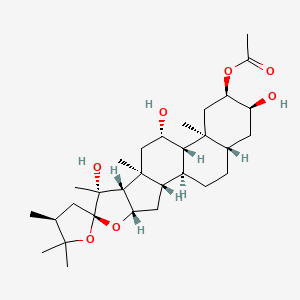
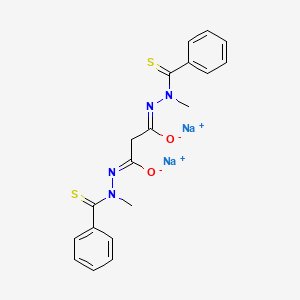
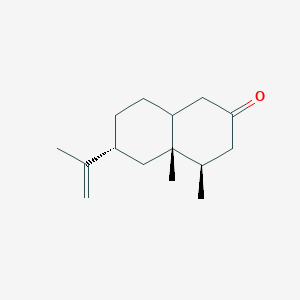
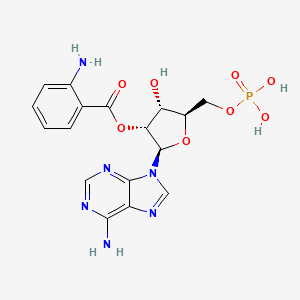
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)
